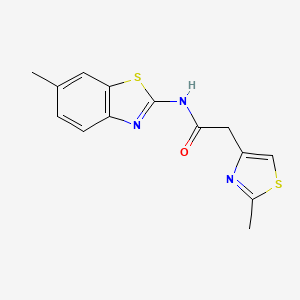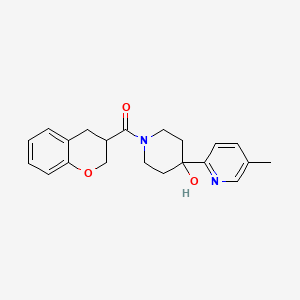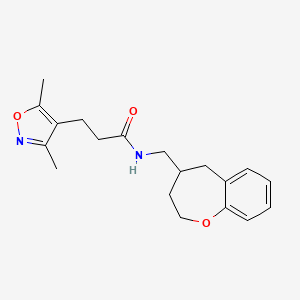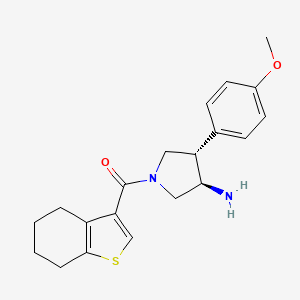![molecular formula C20H16N2OS B5641169 1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5641169.png)
1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol derivatives has been achieved through multicomponent reactions, showcasing the efficiency of various catalysts and conditions. For instance, Pelit and Turgut (2016) demonstrated the use of (+)-camphor-10-sulfonic acid ((+)-CSA) as an effective catalyst under ultrasound-promoted solvent-free conditions for the condensation of 2-aminothiazole, aromatic aldehydes, and 2-naphthol (Pelit & Turgut, 2016). Similarly, Li and Mao (2011) synthesized these derivatives via a one-pot three-component Mannich reaction under solvent-free conditions, highlighting the advantages of no use of volatile organic solvents and hazardous catalysts (Li & Mao, 2011).
Molecular Structure Analysis
Investigations into the molecular structure of these compounds utilize various spectrometric techniques, including NMR, CMR, and FT–IR, providing detailed insights into their chemical framework. Patel and Patel (2017) characterized a series of related heterocyclic compounds, contributing to the understanding of the structural features essential for biological activity (Patel & Patel, 2017).
Chemical Reactions and Properties
The chemical reactivity of 1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol derivatives has been explored through various reactions, including ring-closure reactions and condensations. For example, the derivatives obtained by Pelit and Turgut were further converted in ring-closure reaction with formaldehyde to yield naphthoxazine derivatives (Pelit & Turgut, 2016).
Physical Properties Analysis
Studies on the physical properties of these compounds, such as solubility, melting points, and crystal structure, contribute to a deeper understanding of their behavior in various environments and their potential applicability in different domains. Although specific details on the physical properties of 1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol were not directly found in the reviewed literature, general practices in characterizing these aspects involve crystallography and thermal analysis.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemical entities, are crucial for determining the compound's potential uses. The ability of these derivatives to undergo ring-closure reactions, as well as their synthesis through solvent-free conditions, indicates significant versatility and environmental friendliness (Li & Mao, 2011).
Mécanisme D'action
Orientations Futures
Thiazole derivatives, including “1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol”, hold promise for the development of new drugs due to their wide range of biological activities . Future research could focus on optimizing their synthesis process, improving their biological activity, and reducing their potential toxicity .
Propriétés
IUPAC Name |
1-[[(4-phenyl-1,3-thiazol-2-yl)amino]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-19-11-10-14-6-4-5-9-16(14)17(19)12-21-20-22-18(13-24-20)15-7-2-1-3-8-15/h1-11,13,23H,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAWOLLRYRFJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NCC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Phenyl-1,3-thiazol-2-YL)amino]methyl}naphthalen-2-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-piperazinyl}phenol](/img/structure/B5641107.png)
![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5641114.png)

![N-({5-[(dimethylamino)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)quinoline-6-carboxamide](/img/structure/B5641123.png)

![1-(2-ethoxyphenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5641132.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-furylmethyl)pyrrolidin-3-yl]-2-methoxyisonicotinamide](/img/structure/B5641155.png)
![(1R*,5R*)-6-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5641177.png)

![3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5641191.png)
![2-(3-methyl-2-buten-1-yl)-8-(2-thienylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5641197.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(pyridin-2-ylacetyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5641200.png)
